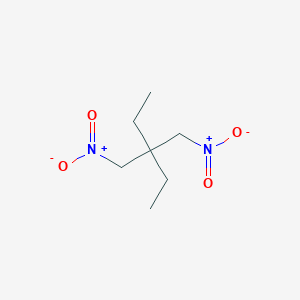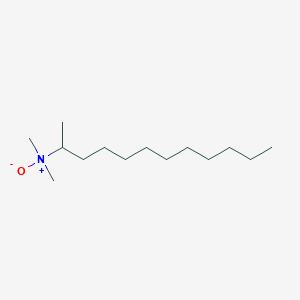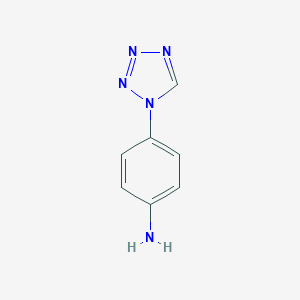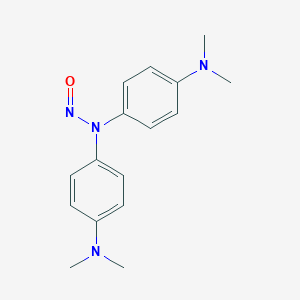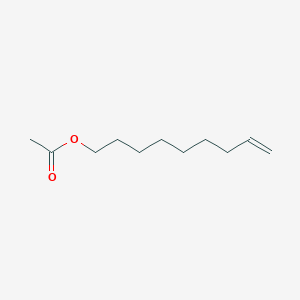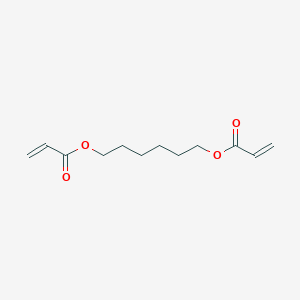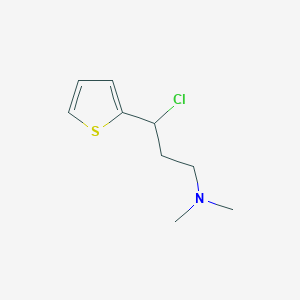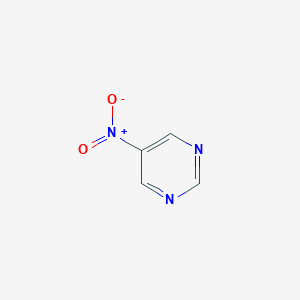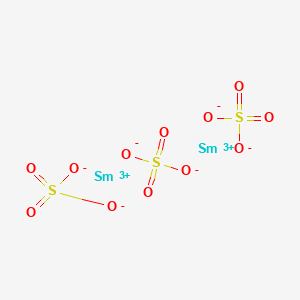
N-(4-aminobenzoyl)-L-glutamate de diéthyle
Vue d'ensemble
Description
Diethyl N-(4-aminobenzoyl)-L-glutamate (DEABG) is an organic compound with the molecular formula C13H20N2O5. It is an amino acid derivative, derived from L-glutamate, with a diethyl ester group attached to the nitrogen of the amide group. DEABG is used in many scientific and medical applications, including in laboratory experiments and medical treatments.
Applications De Recherche Scientifique
Agent antimicrobien
Ce composé, étant un dérivé de l'acide 4-aminobenzoïque (PABA), a montré un potentiel en tant qu'agent antimicrobien. La simple modification chimique du PABA non toxique a donné lieu à la constitution d'une activité antibactérienne, y compris l'inhibition du Staphylococcus aureus résistant à la méthicilline .
Agent antifongique
En plus de ses propriétés antibactériennes, ce composé a également démontré des propriétés antifongiques à large spectre puissantes .
Agent antimycobactérien
Le composé a montré une activité antimycobactérienne modérée , ce qui pourrait être utile dans le traitement des maladies causées par les mycobactéries, telles que la tuberculose.
Agent cytotoxique
Certaines des bases de Schiff de ce composé ont présenté une cytotoxicité notable pour la lignée cellulaire cancéreuse HepG2 . Cela suggère des applications potentielles en thérapie anticancéreuse.
Métabolisme des folates
L'acide 4-aminobenzoïque, un nutriment essentiel pour de nombreux agents pathogènes humains mais dispensable pour l'homme, est synthétisé et utilisé comme substrat pour la synthèse de l'acide folique dans de nombreuses espèces bactériennes, levures et plantes . Par conséquent, les dérivés de ce composé pourraient potentiellement interférer avec le métabolisme des folates dans ces organismes, fournissant une base pour leur activité antimicrobienne.
Précurseur de la coenzyme Q
En plus du métabolisme des folates, le PABA a été identifié comme un précurseur de la coenzyme Q . Cela suggère que les dérivés de ce composé pourraient potentiellement influencer la synthèse de la coenzyme Q, qui joue un rôle crucial dans la production d'énergie cellulaire.
Facteur de virulence
Le PABA est l'un des facteurs nécessaires à la virulence microbienne . Par conséquent, les dérivés de ce composé pourraient potentiellement être utilisés pour inhiber la virulence de certains agents pathogènes.
Conception de médicaments
Compte tenu des activités biologiques diverses de ce composé et de ses dérivés, ils pourraient servir de composés de tête précieux dans la conception de médicaments. En modifiant l'aldéhyde utilisé pour la dérivatisation du PABA, il est possible de régler les activités particulières et d'obtenir des dérivés présentant des bioactivités prometteuses .
Safety and Hazards
Based on the Safety Data Sheet, Diethyl N-(4-aminobenzoyl)-L-glutamate does not meet the classification criteria for physical or health hazards . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur . If inhaled, remove to fresh air. Get medical attention immediately if symptoms occur .
Mécanisme D'action
Target of Action
It is known that 4-aminobenzoic acid (paba), a structurally similar compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it is plausible that N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester may interact with similar targets.
Mode of Action
It is known that paba and its derivatives have exhibited various biological activities . For instance, the reduction of nitroblue tetrazolium (NBT) to formazan by folic acid and N-(4-aminobenzoyl) glutamic acid was studied . The reaction is considerably more rapid with folic acid and N-(4-aminobenzoyl) glutamic acid than with other amino acids .
Biochemical Pathways
It is known that paba is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it is plausible that N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester may affect similar pathways.
Pharmacokinetics
It is known that paba can be metabolized by either n-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid . Both these metabolic processes can take place to synthesize 4-acetamidohippuric acid .
Result of Action
It is known that the reduction of nitroblue tetrazolium (nbt) to formazan by folic acid and n-(4-aminobenzoyl) glutamic acid was studied . The reduction involves only one of the two tetrazolium rings of NBT .
Action Environment
It is known that the reaction of n-(4-aminobenzoyl) glutamic acid with nbt is considerably more rapid than with other amino acids , suggesting that the presence of other amino acids may influence the compound’s action.
Analyse Biochimique
Biochemical Properties
It is known that 4-aminobenzoic acid, a related compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is plausible that N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester may interact with similar enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
diethyl 2-[(4-aminobenzoyl)amino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-22-14(19)10-9-13(16(21)23-4-2)18-15(20)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10,17H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXFBLRRPYBPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13726-52-8 | |
| Record name | L-Glutamic acid, diethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q & A
Q1: What is the significance of Diethyl N-(4-aminobenzoyl)-L-glutamate in antifolate drug design?
A: This compound provides the essential glutamate moiety found in many antifolates, including methotrexate and pemetrexed. This glutamate portion is crucial for binding to enzymes like TS and dihydrofolate reductase (DHFR), which are essential for folate metabolism and DNA synthesis in rapidly dividing cells like cancer cells. [, , ]
Q2: How does modifying the N10 position of Diethyl N-(4-aminobenzoyl)-L-glutamate-containing antifolates influence their activity?
A: Research indicates that the N10 substituent significantly impacts both the potency and selectivity of these antifolates. For instance, replacing the 10-methyl group of methotrexate with a propargyl group led to a compound (N-[14-[[(2-amino-4-hydroxy-6-quinazolinyl)methyl]-propargylamino]benzoyl]]-L-glutamic acid) exhibiting potent TS inhibition but reduced DHFR inhibition. [] Similarly, introducing a cyanomethyl group at the N10 position resulted in decreased activity compared to the N10-propargyl analogue. []
Q3: What strategies have been explored to improve the solubility of Diethyl N-(4-aminobenzoyl)-L-glutamate-based antifolates?
A: The 2-amino group in some quinazoline antifolates contributes to their poor solubility. Removing this group, as demonstrated with 2-desamino-10-propargyl-5,8-dideazafolic acid, resulted in a significant increase in solubility at various pH levels without completely abolishing TS inhibition. This improved solubility can potentially enhance cellular penetration and reduce renal toxicity associated with some antifolates. []
Q4: How does Diethyl N-(4-aminobenzoyl)-L-glutamate contribute to the formation of supramolecular gels?
A: Studies have shown that Diethyl N-(4-aminobenzoyl)-L-glutamate can act as a building block for supramolecular gels when combined with specific diacids or triacids in suitable organic solvents. The self-assembly process, driven by intermolecular interactions like hydrogen bonding and hydrophobic forces, leads to the formation of various nanostructures. [] The properties of these gels can be tailored by adjusting the solvent composition and the structure of the diacid/triacid used.
Q5: Beyond its role in anticancer drug development, what other applications does Diethyl N-(4-aminobenzoyl)-L-glutamate have?
A: The supramolecular gels formed using Diethyl N-(4-aminobenzoyl)-L-glutamate demonstrate promising applications in areas like wastewater treatment. Research has shown their ability to effectively adsorb model dyes from solutions. [] This finding opens doors for exploring their potential in environmental remediation strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



